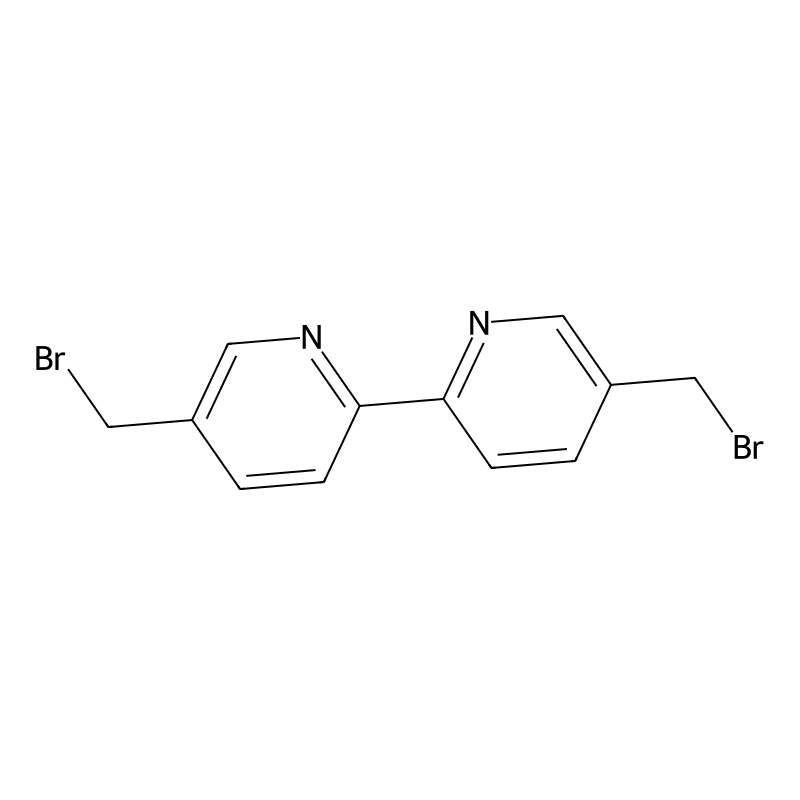5,5'-Bis(bromomethyl)-2,2'-bipyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ligand for Anion Binding:
5,5'-Bis(bromomethyl)-2,2'-bipyridine functions as a ligand in scientific research. Ligands are molecules that bind to central metal ions to form coordination complexes. This specific ligand has been studied for its ability to bind to anions, including chloride and nitrate ions []. Research suggests that the two bromomethyl groups on the bipyridine core might play a role in anion recognition and complexation [].
Electrochemical and Thermodynamic Properties:
Studies have explored the electrochemical behavior of 5,5'-Bis(bromomethyl)-2,2'-bipyridine through techniques like voltammetry []. This can provide insights into the electron transfer processes involving the ligand. Additionally, research has investigated the thermodynamic properties of the ligand under constant temperature conditions []. This type of study helps to understand the energetics of reactions involving the ligand.
Thermal Stability:
5,5'-Bis(bromomethyl)-2,2'-bipyridine has been reported to exhibit stability at high temperatures and constant pressure []. This property makes it a potentially useful candidate for applications where thermal stability is a crucial factor.
5,5'-Bis(bromomethyl)-2,2'-bipyridine is an organic compound with the molecular formula C₁₂H₁₀Br₂N₂ and a molecular weight of 342.03 g/mol . It features two bromomethyl groups attached to the 5-position of a bipyridine structure, which consists of two pyridine rings connected by a single bond. This unique arrangement enhances its reactivity compared to other bipyridine derivatives, making it valuable in various chemical applications .
Types of Reactions- Substitution Reactions: The bromomethyl groups can undergo nucleophilic substitution reactions with various nucleophiles such as amines and thiols. This allows for the formation of diverse derivatives and ligands.
- Oxidation Reactions: The compound can be oxidized to yield corresponding aldehydes or carboxylic acids using agents like potassium permanganate or chromium trioxide.
- Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Mechanism of Action
The compound primarily acts by coordinating with metal ions through the nitrogen atoms in the bipyridine rings. This coordination forms stable chelate complexes that can facilitate various catalytic processes.
5,5'-Bis(bromomethyl)-2,2'-bipyridine exhibits notable biological activity as it interacts with several cytochrome P450 enzymes. It has been identified as an inhibitor for CYP1A2 and CYP2D6 enzymes, which are crucial in drug metabolism . Such interactions indicate potential implications for pharmacology and toxicology.
The synthesis of 5,5'-Bis(bromomethyl)-2,2'-bipyridine typically involves bromination processes. One common method includes:
- Bromination Using N-Bromosuccinimide: This method employs N-bromosuccinimide as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile. The reaction is conducted in an inert solvent such as carbon tetrachloride at elevated temperatures to achieve high yields .
5,5'-Bis(bromomethyl)-2,2'-bipyridine finds applications across various fields:
- Coordination Chemistry: It serves as a ligand for forming metal complexes that are useful in catalysis and materials science .
- Chemical Sensing: The compound has been functionalized with lanthanide ions for applications in chemical sensing technologies .
- Organic Synthesis: Its reactivity allows it to be used as an intermediate in synthesizing more complex organic molecules.
Research has shown that 5,5'-Bis(bromomethyl)-2,2'-bipyridine can interact with different biological systems due to its ability to form complexes with metal ions. These interactions can influence various biochemical pathways and are essential for understanding its potential therapeutic uses.
Similar Compounds: Comparison
Several compounds share structural similarities with 5,5'-Bis(bromomethyl)-2,2'-bipyridine. Here are some notable examples:
| Compound Name | Unique Features |
|---|---|
| 2,2'-Bipyridine | Lacks bromomethyl groups; less reactive |
| 4,4'-Bipyridine | Different substitution pattern affects coordination |
| 5,5'-Dimethyl-2,2'-bipyridine | Contains methyl groups instead of bromomethyl |
| 5-Bromomethyl-2,2'-bipyridine | Single bromomethyl group; lower reactivity |
Uniqueness
The uniqueness of 5,5'-Bis(bromomethyl)-2,2'-bipyridine lies in its dual bromomethyl substituents that enhance its reactivity and versatility compared to other bipyridines. This characteristic enables further functionalization and makes it a valuable intermediate in synthetic chemistry .








